![molecular formula C21H21N5O B7685899 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

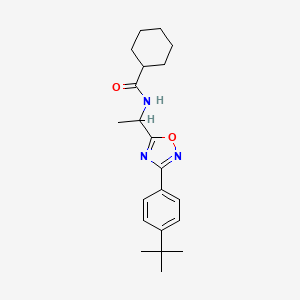

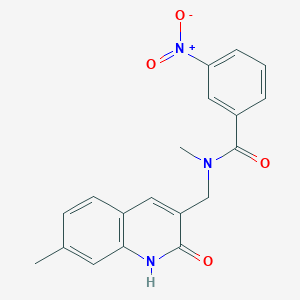

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves Friedländer condensation . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . The reaction is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be analyzed using various techniques such as 1H and 13C NMR spectroscopy . The purities of the synthesized compounds can be determined using a Waters LCMS system .Chemical Reactions Analysis

The chemical reactions involving pyrazoloquinolines are diverse and depend on the specific substituents present in the molecule. The reactions often involve the opening and closing of the pyrazolone ring .Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents due to their structural resemblance to purine bases (adenine and guanine). These compounds can modulate key cellular pathways and inhibit tumor growth .

- Heck Reactions : Researchers have employed ionic liquids containing similar structures in Heck reactions, a powerful method for carbon-carbon bond formation .

- Liquid Membranes : These compounds have been investigated for use in liquid membrane processes for metal separation and recovery .

- Reference Standards : Similar synthetic cannabinoids (e.g., MDMB-BUTINACA) are used as analytical reference standards in forensic laboratories .

- Synthesis Methods : Researchers have explored various synthetic strategies to obtain pyrazolo[3,4-b]pyridine derivatives. These methods include cyclization reactions, condensation, and functional group transformations .

Medicinal Chemistry and Drug Development

Ionic Liquids and Catalysis

Metal Extraction and Separation

Forensic and Analytical Chemistry

Synthetic Strategies and Approaches

Wirkmechanismus

Target of Action

Related quinoline allied heterocycles have been screened for hepatocyte growth inhibition , suggesting potential targets within hepatocyte growth pathways.

Mode of Action

It’s known that the compound’s structure, particularly the presence of a hydrophilic hydroxyl group, is favored in docking studies . This suggests that the compound may interact with its targets through hydrogen bonding or other polar interactions.

Biochemical Pathways

Given its potential role in hepatocyte growth inhibition , it may impact pathways related to cell growth and proliferation.

Result of Action

Related compounds have shown hepatocyte growth inhibition , suggesting that this compound may also have similar cellular effects.

Eigenschaften

IUPAC Name |

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-3-4-11-26-20-16(13-15-9-8-14(2)12-18(15)23-20)19(25-26)24-21(27)17-7-5-6-10-22-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBBBXUQZVIGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)